2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate
CAS No.: 1489218-72-5
Cat. No.: VC2949151
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1489218-72-5 |
|---|---|
| Molecular Formula | C8H12F3NO2 |
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate |
| Standard InChI | InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | QPSHGEXFPAVWAS-UHFFFAOYSA-N |
| SMILES | CC(C1CC1)NC(=O)OCC(F)(F)F |
| Canonical SMILES | CC(C1CC1)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate belongs to the carbamate class of compounds, which are esters of carbamic acid. This particular carbamate features a trifluoroethyl group and a cyclopropylethyl group, creating a unique molecular architecture with distinctive chemical properties. The compound is characterized by several key identifiers that establish its chemical identity in various databases and reference systems.
Chemical Identifiers and Basic Properties
| Parameter | Value |
|---|---|
| CAS Number | 1489218-72-5 |
| Molecular Formula | C₈H₁₂F₃NO₂ |
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate |
| Standard InChI | InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) |
| Standard InChIKey | QPSHGEXFPAVWAS-UHFFFAOYSA-N |
| SMILES Notation | CC(C1CC1)NC(=O)OCC(F)(F)F |
The compound presents physically as a powder and is generally stored at room temperature for stability . Its molecular structure incorporates both aliphatic and fluorinated regions, contributing to its specialized chemical behavior.
Structural Features and Chemical Properties
The molecular structure of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate demonstrates several important features that influence its reactivity and applications in various fields.
Key Structural Elements
The compound can be described as having three principal structural components:
-
A trifluoroethyl group (CF₃CH₂-): This fluorinated moiety contributes to the compound's lipophilicity and metabolic stability
-
A carbamate linkage (-OC(O)NH-): This functional group provides hydrogen bonding capabilities and serves as a key reactive center
-
A cyclopropylethyl group: The strained cyclopropyl ring creates unique geometric constraints and reactivity
The presence of the trifluoromethyl group significantly impacts the compound's physical properties, enhancing its lipophilicity while simultaneously introducing electronegativity effects that influence chemical reactivity. The carbamate linkage provides potential points for hydrogen bonding and serves as a metabolically labile group under certain biological conditions.
Synthesis and Characterization
The synthesis of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate involves specialized methodologies that leverage the reactivity of the trifluoroethyl and cyclopropyl groups.
Characterization Techniques
Analytical characterization of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate commonly employs several complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation, with ¹⁹F NMR offering specific insights into the trifluoromethyl group environment
-
High-Resolution Mass Spectrometry (HRMS): This technique confirms the molecular formula and exact mass
-
Infrared Spectroscopy: Particularly useful for identifying the characteristic carbamate C=O stretching frequencies
These analytical approaches collectively enable confirmation of structure, assessment of purity, and identification of potential synthetic impurities.
Applications in Research and Development
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate serves as an important building block in various research domains, with particular significance in medicinal chemistry and agrochemical development.
Medicinal Chemistry Applications
In medicinal chemistry, this compound functions as a versatile scaffold for developing more complex molecules with potential therapeutic properties. The fluorinated region contributes several advantageous properties to drug candidates:
-
Enhanced lipophilicity, potentially improving membrane permeability
-
Increased metabolic stability against oxidative degradation
-
Altered hydrogen bonding capabilities
-
Improved binding selectivity to target proteins
The cyclopropyl group offers conformational constraints that can enhance binding specificity to biological targets, making this compound valuable in structure-activity relationship studies.
Quality Specifications
Commercial sources typically provide the following quality parameters:
-
Minimum purity of 95%
-
Confirmation of structure by spectroscopic methods
-
Visual appearance described as a powder
Most suppliers note that the compound is intended exclusively for laboratory research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume